Cas no 2247105-67-3 (3-Methyl-N-propan-2-ylpiperazine-1-carboxamide;dihydrochloride)

3-Methyl-N-propan-2-ylpiperazine-1-carboxamide dihydrochloride is a chemically modified piperazine derivative with potential applications in pharmaceutical and biochemical research. Its dihydrochloride salt form enhances solubility and stability, making it suitable for experimental use in aqueous systems. The compound features a carboxamide group and a secondary amine, offering reactivity for further derivatization or as a building block in drug discovery. The presence of the isopropyl substituent may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability. This compound is typically utilized in controlled research environments, where its structural characteristics can be leveraged for the development of novel therapeutic agents or biochemical probes.
3-Methyl-N-propan-2-ylpiperazine-1-carboxamide;dihydrochloride structure
2247105-67-3 structure
Product Name:3-Methyl-N-propan-2-ylpiperazine-1-carboxamide;dihydrochloride
CAS No:2247105-67-3
MF:C9H21Cl2N3O
MW:258.188540220261
CID:6611463
PubChem ID:138040334
Update Time:2025-05-27

3-Methyl-N-propan-2-ylpiperazine-1-carboxamide;dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2247105-67-3
    • 3-methyl-N-(propan-2-yl)piperazine-1-carboxamide dihydrochloride
    • EN300-6492309
    • 3-Methyl-N-propan-2-ylpiperazine-1-carboxamide;dihydrochloride
    • Inchi: 1S/C9H19N3O.2ClH/c1-7(2)11-9(13)12-5-4-10-8(3)6-12;;/h7-8,10H,4-6H2,1-3H3,(H,11,13);2*1H
    • InChI Key: YWJFZLVABFXCGA-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O=C(NC(C)C)N1CCNC(C)C1

Computed Properties

  • Exact Mass: 257.1061677g/mol
  • Monoisotopic Mass: 257.1061677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.4Ų

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Additional information on 3-Methyl-N-propan-2-ylpiperazine-1-carboxamide;dihydrochloride

Comprehensive Overview of 3-Methyl-N-propan-2-ylpiperazine-1-carboxamide;dihydrochloride (CAS No. 2247105-67-3)

3-Methyl-N-propan-2-ylpiperazine-1-carboxamide;dihydrochloride (CAS No. 2247105-67-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, belongs to the piperazine derivatives family, which is widely recognized for its versatility in drug development. The dihydrochloride salt form enhances its solubility and stability, making it a preferred choice for various applications.

The molecular structure of 3-Methyl-N-propan-2-ylpiperazine-1-carboxamide;dihydrochloride features a piperazine core substituted with a methyl group and a propan-2-yl carboxamide moiety. This unique arrangement contributes to its potential as a building block in the synthesis of bioactive molecules. Researchers are particularly interested in its role as an intermediate in the development of central nervous system (CNS) therapeutics, given the pharmacological relevance of piperazine derivatives in modulating neurotransmitter systems.

In recent years, the demand for high-purity piperazine derivatives like 3-Methyl-N-propan-2-ylpiperazine-1-carboxamide;dihydrochloride has surged, driven by advancements in precision medicine and targeted drug delivery. The compound's compatibility with modern green chemistry principles also aligns with the growing emphasis on sustainable synthesis methods. Laboratories and manufacturers are increasingly optimizing protocols to minimize environmental impact while maintaining yield and purity.

One of the most frequently asked questions about CAS No. 2247105-67-3 revolves around its spectroscopic characterization. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for verifying its identity and purity. Additionally, researchers often inquire about its storage conditions and handling precautions, as stability under varying temperatures and humidity levels can influence experimental outcomes. Proper storage in a cool, dry environment is recommended to preserve its integrity.

The compound's potential applications extend beyond pharmaceuticals. For instance, its structural features make it a candidate for catalysis and material science research. The carboxamide group, in particular, offers opportunities for hydrogen bonding interactions, which are valuable in designing supramolecular assemblies. This interdisciplinary relevance underscores the importance of 3-Methyl-N-propan-2-ylpiperazine-1-carboxamide;dihydrochloride in both academic and industrial settings.

From an SEO perspective, keywords such as "piperazine carboxamide derivatives," "CAS 2247105-67-3 supplier," and "3-Methyl-N-propan-2-ylpiperazine synthesis" are highly searched, reflecting the compound's niche yet growing demand. Addressing these queries with accurate, detailed information can enhance visibility for suppliers and researchers alike. Furthermore, integrating trending topics like AI-driven drug discovery and machine learning in chemical synthesis can attract a broader audience interested in cutting-edge scientific innovations.

In summary, 3-Methyl-N-propan-2-ylpiperazine-1-carboxamide;dihydrochloride (CAS No. 2247105-67-3) represents a promising compound with multifaceted applications. Its role in drug development, catalysis, and material science highlights its versatility, while its alignment with sustainable chemistry practices ensures its relevance in future research. As interest in tailored therapeutics and functional materials continues to rise, this compound is poised to remain a focal point in scientific exploration.

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